molecular formula C14H22N4O3 B11085906 (5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11085906
M. Wt: 294.35 g/mol
InChI Key: QCGSDEFDSDGTQL-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a butyl group and a piperidin-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.

    Substitution with Butyl Group:

    Addition of Piperidin-1-ylamino Group: The final step involves the addition of the piperidin-1-ylamino group through a nucleophilic substitution reaction, where piperidine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-butyl-5-[(morpholin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-butyl-5-[(pyrrolidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the piperidin-1-ylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

1-butyl-6-hydroxy-5-[(E)-piperidin-1-yliminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H22N4O3/c1-2-3-9-18-13(20)11(12(19)16-14(18)21)10-15-17-7-5-4-6-8-17/h10,20H,2-9H2,1H3,(H,16,19,21)/b15-10+

InChI Key

QCGSDEFDSDGTQL-XNTDXEJSSA-N

Isomeric SMILES

CCCCN1C(=C(C(=O)NC1=O)/C=N/N2CCCCC2)O

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)C=NN2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.